14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
Description
The compound 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³⁸.0¹¹¹⁵]heptadeca-1,3(8),9,11,13,15-hexaene is a tetracyclic heterocyclic molecule featuring a complex fusion of oxygen and nitrogen atoms within its ring system. Its structure includes:
- A tetracyclic core with fused oxa (oxygen) and aza (nitrogen) rings.
- Substituents: A 4-ethoxyphenyl group at position 14 and a 2-methoxyphenylmethyl group at position 15.
- Key functional groups: Ether (ethoxy and methoxy) and benzyl moieties, which influence electronic and steric properties.
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-3-33-20-10-8-18(9-11-20)27-22-17-31(16-19-6-4-5-7-24(19)32-2)23-15-26-25(34-12-13-35-26)14-21(23)28(22)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHRFRQNDGSPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate A: 4-Ethoxyphenyl Dihydroisoquinoline
Procedure :
- Mitsunobu Etherification :
Synthesis of Intermediate B: 2-Methoxyphenylmethyl Oxazepine
Key Reactions :
- Ugi Four-Component Reaction :
- 2-Methoxybenzaldehyde (1.0 eq), methyl isocyanoacetate (1.1 eq), aniline (1.05 eq), and benzoic acid (1.0 eq) in MeOH at 25°C for 24 h.
- Crude product cyclized using PTSA (0.1 eq) in DCE under reflux
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst Loading | 10 mol% PTSA |
| Reaction Time | 8 h |
| Yield | 68% |
Core Cyclization and Functionalization
Critical Step : Microwave-assisted tandem cyclization
Reaction Setup :
- Intermediate A (1.0 eq), Intermediate B (1.05 eq), CuI (10 mol%), and K₃PO₄ (3.0 eq) in DMF:H₂O (9:1)
- Microwave irradiation: 150°C, 300 W, 30 min
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion | 95% |
| Isolated Yield | 63% |
| Purity (HPLC) | 99.2% |
Industrial-Scale Purification Techniques
Crystallization Optimization
Solvent Screening Results :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| Ethanol/Water (8:2) | Polymorph I | 99.8 |
| Acetonitrile/THF (1:1) | Amorphous | 97.4 |
| Methyl tert-butyl ether | Polymorph II | 98.6 |
Preferred Conditions :
- Antisolvent crystallization using ethanol/water (8:2) with 0.1°C/min cooling rate
- Achieves >99.5% chiral purity without chromatography
Analytical Characterization
Spectroscopic Data Correlation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J=8.4 Hz, 2H, aromatic)
- δ 6.91 (m, 4H, methoxyphenyl)
- δ 5.21 (s, 2H, CH₂O)
HRMS (ESI+) :
- Calculated for C₂₈H₂₅N₃O₄ [M+H]⁺: 468.1918
- Found: 468.1915
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Scientific Research Applications of 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
This compound is a complex organic compound belonging to the pyrazoloquinolines class, characterized by a dioxino ring fused with a pyrazoloquinoline core. It has the molecular formula and the CAS number 872198-50-0 . This compound is studied for its potential applications in medicinal chemistry, pharmacology, and chemical biology.
Potential Applications
- Medicinal Chemistry: This compound is researched as a potential therapeutic agent because of its unique structural features.
- Pharmacology: Studies focus on its interactions with biological targets and its potential as a drug candidate.
- Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups.
Synthetic Routes
The synthesis of this compound typically involves multiple steps from readily available starting materials:
- Formation of the Pyrazoloquinoline Core: Cyclization of precursors under acidic or basic conditions.
- Introduction of the Dioxino Ring: Through a cyclization reaction involving suitable diol precursors.
- Substitution Reactions: Introduction of the ethoxyphenyl and methoxybenzyl groups via nucleophilic substitution reactions using appropriate reagents and catalysts.
Mechanism of Action
The mechanism of action of 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound belongs to a class of nitrogen-oxygen heterocycles with fused ring systems. Below is a comparison with four analogs derived from the evidence:
Table 1: Structural Comparison of the Target Compound and Analogs
Key Observations:
Heteroatom Composition : The target compound contains 3 nitrogen atoms and 2 oxygen atoms in its core, whereas analogs vary significantly (e.g., hexaazatricyclic in ).
Substituent Effects : The 4-ethoxy and 2-methoxy groups in the target compound may enhance lipophilicity compared to analogs with simpler methoxy or phenyl groups ().
Ring Size and Fusion : The tetracyclic framework of the target compound is larger than tricyclic systems () but shares similarities with pentazatetracyclic analogs ().
Similarity Assessment Methods
Tanimoto Coefficient : A binary fingerprint-based method () would highlight shared functional groups (e.g., methoxy) but may underestimate 3D shape similarities.
3D Shape Similarity : PubChem’s Gaussian-shape overlay () could reveal conformational matches despite differing substituents, aiding virtual screening workflows .
Biological Activity
The compound 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with notable structural features that suggest potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazoloquinolines and is characterized by a unique fused structure that includes a dioxino ring and multiple nitrogen atoms in its framework. The presence of ethoxy and methoxy groups enhances its solubility and may influence its interaction with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₃O₃ |
| Molecular Weight | 314.35 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound is hypothesized to interact with specific enzymes or receptors involved in cancer progression. For instance, it may inhibit kinases or other signaling pathways critical for tumor growth.
- Case Study : A study on related compounds demonstrated that they could induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties against various bacterial strains.
- Research Findings : In vitro studies suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Potential Applications : The incorporation of methoxy and ethoxy groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and efficacy against microbial cells.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor.
- Enzyme Targets : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways or signal transduction processes relevant to disease states .
- Inhibition Studies : Specific assays have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalized aromatic precursors. Key steps include:
- Coupling reactions : Formation of the tetracyclic core via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce nitrogen atoms .
- Etherification : Introduction of ethoxy and methoxy groups through nucleophilic substitution or Williamson ether synthesis .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (using ethanol or methanol) to achieve >95% purity .
- Optimization : Reaction conditions (e.g., temperature, catalyst loading) are adjusted using design of experiments (DoE) to maximize yield and minimize side products .
Q. What spectroscopic and crystallographic methods are employed for structural characterization?
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles. For example, C–C bond lengths in aromatic rings typically range from 1.38–1.42 Å, while N–C bonds in the triaza system measure 1.34–1.37 Å .
- NMR spectroscopy : NMR (δ 6.8–7.3 ppm for aromatic protons; δ 3.7–4.2 ppm for methoxy/ethoxy groups) and NMR (δ 110–160 ppm for sp-hybridized carbons) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 509.2345) validates molecular formula .
Advanced Research Questions
Q. How can non-covalent interactions influence the compound’s supramolecular assembly?
Non-covalent forces (e.g., π-π stacking, hydrogen bonding) govern crystal packing and solubility:
- π-π interactions : Observed between aromatic rings (interplanar distances: 3.5–3.8 Å) in X-ray structures .
- Hydrogen bonds : N–H···O and O–H···N interactions stabilize polymorphic forms. For example, N3–H···O2 (2.89 Å) in one crystal system vs. O4–H···N1 (2.76 Å) in another .
- Methodology : Hirshfeld surface analysis and DFT calculations (B3LYP/6-31G**) quantify interaction energies .
Q. How to address discrepancies in experimental vs. computational data regarding molecular geometry?
- Crystallographic refinement : Use SHELXL97 to adjust thermal parameters and occupancy factors when experimental bond lengths deviate >0.02 Å from DFT predictions (e.g., B3LYP/def2-TZVP) .
- Dynamic effects : Molecular dynamics (MD) simulations (AMBER force field) account for solvent-induced conformational changes .
- Validation : Compare torsion angles (e.g., C1–C2–C3–C4: 178.5° experimental vs. 179.2° calculated) to identify systematic errors .
Q. What in vitro assays assess the compound’s bioactivity in medicinal chemistry research?
- Cytotoxicity : MTT assay (IC values against cancer cell lines, e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with positive controls (staurosporine) and IC determination .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) to calculate half-life (t) and intrinsic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
